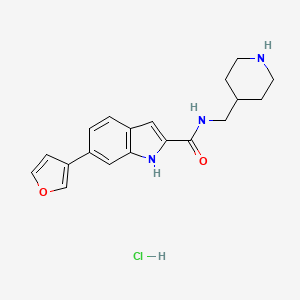

NS2B/NS3-IN-3 hydrochloride

Beschreibung

Significance of Flaviviruses in Global Health

Flaviviruses, a genus comprising over 70 viruses, are the causative agents of numerous human diseases, many of which are transmitted by arthropods like mosquitoes and ticks. researchgate.net Notable flaviviruses include Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Japanese encephalitis virus (JEV). mdpi.com These viruses are responsible for millions of infections annually, leading to significant morbidity and mortality worldwide. nih.govresearchgate.net The global impact of flaviviruses is substantial, affecting hundreds of millions of people each year and underscoring the urgent need for effective antiviral therapies. mdpi.com

Essentiality of Flavivirus NS2B-NS3 Protease in Viral Replication and Pathogenesis

The NS2B-NS3 protease is a non-structural protein complex vital for the flavivirus life cycle. nih.govmdpi.com It is a multi-functional enzyme with both protease and helicase activities, playing a central role in viral replication and the modulation of the host's immune response. nih.govdrugtargetreview.com The NS3 protein's protease activity is dependent on its association with the NS2B cofactor. mdpi.comnih.govmdpi.com

Flaviviruses translate their single-stranded RNA genome into a large polyprotein, which must be cleaved into individual functional proteins for the virus to replicate. nih.govasm.org The NS2B-NS3 protease is responsible for carrying out several of these critical cleavages. nih.govmdpi.com This proteolytic processing occurs at specific sites within the viral polyprotein, releasing structural and non-structural proteins essential for forming new viral particles. who.intasm.org The precise cleavage by NS2B-NS3 is an indispensable step in the viral maturation process. mdpi.comresearchgate.net

The NS2B-NS3 protease complex cleaves the viral polyprotein at several key junctions, including NS2A/NS2B, NS2B/NS3, NS3/NS4A, and NS4B/NS5. nih.govmdpi.com This processing is crucial for generating the full complement of viral proteins required for replication and assembly. nih.gov

Table 1: NS2B-NS3 Protease Cleavage Sites in Various Flaviviruses

| Virus | Cleavage Sites |

|---|---|

| Japanese Encephalitis Virus | Capsid (internal), NS2A/NS2B, NS2B/NS3, NS3/NS4A nih.govresearchgate.net |

| West Nile Virus | NS2A/NS2B, NS2B/NS3, NS3/NS4A, NS4B/NS5 researchgate.net |

| Yellow Fever Virus | NS2A/NS2B, NS2B/NS3, NS3/NS4A, NS4B/NS5 researchgate.net |

| Dengue Virus | NS2A/NS2B, NS2B/NS3, NS3/NS4A, NS4B/NS5 researchgate.netmdpi.com |

| Zika Virus | NS2A/NS2B, NS2B/NS3, NS3/NS4A, NS4B/NS5 researchgate.net |

Beyond its role in polyprotein processing, the NS2B-NS3 protease actively engages with the host cellular machinery to facilitate viral replication and evade the immune system. nih.govnih.gov The NS3 protein can redirect host proteins, such as fatty acid synthase (FASN), to the sites of viral replication. wjgnet.com

A key strategy for immune evasion involves the NS2B-NS3 protease targeting and cleaving host proteins involved in the innate immune response. nih.gov For instance, the Dengue virus NS2B-NS3 protease has been shown to cleave the human adaptor molecule STING (stimulator of interferon genes), thereby dampening the host's antiviral interferon response. nih.govmdpi.com This interference with the host's defense mechanisms is critical for establishing a successful infection. mdpi.com The protease complex has also been implicated in the cleavage of other host factors like MAVS (mitochondrial antiviral-signaling protein) and IKKε (inhibitor of nuclear factor kappa-B kinase subunit epsilon), further disrupting antiviral signaling pathways. mdpi.commdpi.com

Overview of NS2B-NS3 Protease as a Target for Antiviral Development

The indispensable role of the NS2B-NS3 protease in viral replication and its involvement in immune evasion make it a highly attractive target for the development of antiviral drugs. nih.govmdpi.comresearchgate.net Inhibiting the activity of this protease would block the processing of the viral polyprotein, thereby preventing the formation of new, infectious virus particles. who.intasm.org The high degree of conservation of the NS2B-NS3 protease among different flaviviruses raises the possibility of developing broad-spectrum inhibitors that could be effective against multiple flaviviral diseases. mdpi.combohrium.com

The development of small-molecule inhibitors that specifically target the active site of the NS2B-NS3 protease is a major focus of current research. mdpi.commdpi.com The compound NS2B/NS3-IN-3 hydrochloride is one such inhibitor that has demonstrated strong antiviral activity against the cellular replication of the Zika virus. medchemexpress.com The design of potent and selective inhibitors like this holds significant promise for the future treatment of flavivirus infections. bohrium.comnih.gov

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C19H22ClN3O2 |

|---|---|

Molekulargewicht |

359.8 g/mol |

IUPAC-Name |

6-(furan-3-yl)-N-(piperidin-4-ylmethyl)-1H-indole-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C19H21N3O2.ClH/c23-19(21-11-13-3-6-20-7-4-13)18-10-15-2-1-14(9-17(15)22-18)16-5-8-24-12-16;/h1-2,5,8-10,12-13,20,22H,3-4,6-7,11H2,(H,21,23);1H |

InChI-Schlüssel |

ILKRKFAPUXCGDZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1CNC(=O)C2=CC3=C(N2)C=C(C=C3)C4=COC=C4.Cl |

Herkunft des Produkts |

United States |

Structural and Conformational Dynamics of Flavivirus Ns2b Ns3 Protease

Constituent Domains and Catalytic Triad (B1167595)

The functional NS2B-NS3 protease is a heterodimeric complex formed by the association of the N-terminal ~170 amino acids of NS3 with a hydrophilic region of NS2B. researchgate.netnih.gov

Table 1: Components of the Flavivirus NS2B-NS3 Protease Complex

| Component | Domain/Region | Primary Function |

| NS3 | N-terminal Protease Domain (~170-185 residues) | Contains the catalytic site; performs proteolysis. nih.govbiorxiv.org |

| NS2B | Central Hydrophilic Cofactor Domain (~40-50 residues) | Essential for proper folding, stabilization, and activation of the NS3 protease domain. nih.govmdpi.com |

NS3 Protease Domain (Serine Protease)

The N-terminal domain of the NS3 protein functions as a chymotrypsin-like serine protease. researchgate.netnih.gov Structurally, it adopts a six-stranded β-barrel conformation, which is a characteristic fold for this family of enzymes. nih.gov This domain houses the essential residues that form the catalytic active site. nih.govnih.gov By itself, the NS3 protease domain is largely inactive and requires the association of its cofactor, NS2B, to achieve a catalytically competent conformation. researchgate.netnih.gov The protease domain is responsible for cleaving the viral polyprotein at several junctions, including NS2A/NS2B, NS2B/NS3, NS3/NS4A, and NS4B/NS5. mdpi.com

NS2B Cofactor Domain

NS2B is an integral membrane protein that acts as an essential cofactor for NS3 protease activity. researchgate.netnih.gov A central, conserved hydrophilic region of approximately 40-50 amino acids is the minimal segment required for this function. nih.gov This domain wraps around the NS3 protease, and its C-terminal portion plays a direct role in forming the substrate-binding site and stabilizing the active conformation of the enzyme. nih.govmdpi.com The interaction with NS2B is crucial for the correct folding and activation of the NS3 protease. nih.govbiorxiv.org Furthermore, hydrophobic regions flanking the central cofactor domain are believed to anchor the entire NS2B-NS3 complex to the membrane of the endoplasmic reticulum, where viral replication occurs. nih.gov

Catalytic Triad (His51, Asp75, Ser135) and Substrate Recognition

Like other serine proteases, the catalytic activity of the flavivirus NS2B-NS3 protease relies on a conserved catalytic triad of amino acid residues located within the NS3 protease domain. nih.govnih.gov This triad consists of Histidine-51 (His51), Aspartate-75 (Asp75), and Serine-135 (Ser135). researchgate.netnih.govnih.gov In the catalytic mechanism, Ser135 acts as the nucleophile to attack the peptide bond of the substrate. His51 functions as a general base, accepting a proton from Ser135, while Asp75 serves to orient the His51 residue and stabilize the resulting positive charge. researchgate.net

The protease recognizes and cleaves specific sites on the viral polyprotein, typically after two basic residues (like Lysine or Arginine) at the P1 and P2 positions, followed by a small amino acid (like Glycine or Serine) at the P1' position. purdue.edu The NS2B cofactor contributes directly to substrate recognition by forming part of the S2 and S3 pockets, which accommodate the substrate's side chains. mdpi.commdpi.com

Table 2: Residues of the Catalytic Triad and Their Functions

| Residue | Position | Role in Catalysis |

| Histidine (His) | 51 | Acts as a general base, activating the serine residue. researchgate.net |

| Aspartate (Asp) | 75 | Orients and stabilizes the histidine residue. researchgate.net |

| Serine (Ser) | 135 | Functions as the nucleophile, attacking the substrate's carbonyl carbon. nih.gov |

Conformational States and Interconversion

The NS2B-NS3 protease complex is not static; it exhibits significant conformational dynamics, existing in an equilibrium between at least two major states: an inactive "open" conformation and an active "closed" conformation. nih.govnih.gov The transition between these states is fundamental to its enzymatic activity. biorxiv.org

Open and Closed Conformations

In the absence of a substrate or inhibitor, the C-terminal portion of the NS2B cofactor can be disengaged from the NS3 active site, leading to an "open" conformation. nih.govresearchgate.net In this state, the protease is catalytically inactive because the active site is not properly formed. nih.gov

Upon substrate or inhibitor binding, the complex transitions to a "closed" conformation. mdpi.comnih.gov In this active state, the C-terminal region of NS2B wraps around the NS3 protease domain, forming a β-hairpin that completes the active site and the substrate-binding groove. mdpi.comnih.govmdpi.com While binding of a ligand often induces the closed state, studies have shown that even in its free form, the protease predominantly exists in the closed conformation in solution, with the open state representing a less populated, dynamic state. mdpi.combiorxiv.orgresearchgate.net

Role of NS2B in Active Site Formation and Stabilization

The NS2B cofactor is indispensable for the formation and stabilization of the catalytically competent closed conformation. nih.govmdpi.com The binding of NS2B induces a conformational change in NS3 that organizes the catalytic triad and creates the substrate-binding pockets. nih.gov Specifically, the C-terminal segment of the NS2B cofactor becomes an integral part of the active site architecture. nih.gov It forms a β-hairpin structure that lines the S2 pocket, which is crucial for recognizing the P2 residue of the substrate. mdpi.comnih.gov This induced-fit mechanism ensures that the protease is only fully active when properly engaged with its cofactor, providing a level of regulation for its proteolytic activity. nih.gov

Table 3: Characteristics of NS2B-NS3 Protease Conformational States

| Conformation | State of NS2B Cofactor | Catalytic Activity | Primary Condition |

| Open | C-terminal region is disordered and disengaged from the NS3 active site. nih.govresearchgate.net | Inactive. nih.gov | Predominantly in the absence of substrate/inhibitor, though it exists in equilibrium. mdpi.com |

| Closed | C-terminal region wraps around NS3, forming a β-hairpin to complete the active site. mdpi.commdpi.com | Active. nih.gov | Predominant state in solution, stabilized by substrate or inhibitor binding. mdpi.com |

Structural Characterization Methodologies

To fully comprehend the mechanism of the NS2B-NS3 protease and how inhibitors interact with it, researchers utilize a combination of structural and computational methods. These methodologies provide insights from static, high-resolution images to dynamic simulations of molecular motion, each offering a unique piece of the puzzle.

X-ray crystallography is a foundational technique that provides high-resolution, static snapshots of the NS2B-NS3 protease's three-dimensional structure. These structures have been instrumental in revealing the molecular architecture of the enzyme in its various states. nih.gov Crystallographic studies of the protease without a bound inhibitor, particularly for Dengue virus (DENV), have shown the enzyme in an "open" conformation. nih.govmdpi.com In this state, the C-terminal portion of the NS2B cofactor is positioned away from the NS3 active site, rendering the enzyme inactive. mdpi.com

Conversely, when the protease is co-crystallized with active-site inhibitors, the structure typically adopts a "closed" and active conformation, where the NS2B cofactor wraps around the NS3 protease domain to form part of the substrate-binding site. nih.govplos.org This structural rearrangement is essential for catalytic activity. nih.gov

Crucially, X-ray crystallography has also provided insights into allosteric inhibition. Studies have revealed that certain non-competitive inhibitors bind to a distant, mostly hydrophobic pocket on the NS3 domain. acs.orgnih.govnih.govacs.org This binding locks the protease in the open, catalytically inactive conformation, demonstrating a clear mechanism for allosteric inhibition and providing a structural basis for the development of compounds like NS2B/NS3-IN-3 hydrochloride. acs.orgnih.govacs.org

| PDB ID | Flavivirus | Description | Key Finding |

|---|---|---|---|

| 2FOM | Dengue Virus 2 (DENV2) | Protease in unbound, open conformation | Revealed the structure of the inactive state where NS2B is dissociated from the active site. nih.govresearchgate.net |

| 3U1I | Dengue Virus 3 (DENV3) | Protease in complex with a substrate-like inhibitor | Showed the "closed" or active conformation with NS2B forming part of the active site. researchgate.net |

| 6MO0 | Dengue Virus | Protease in complex with an allosteric inhibitor | Demonstrated inhibitor binding to an allosteric pocket, stabilizing the open/inactive conformation. rcsb.org |

| 5GJ4 | Zika Virus (ZIKV) | Unlinked NS2B-NS3 protease complex | Provided a structural model for ZIKV protease used in subsequent NMR and inhibitor studies. nih.gov |

While X-ray crystallography provides static pictures, Nuclear Magnetic Resonance (NMR) spectroscopy offers a view of the protease's dynamic nature in solution, which is more representative of its physiological state. NMR studies have been critical in confirming that the NS2B-NS3 protease exists in a conformational equilibrium between the open and closed states. acs.orgnih.gov

For the DENV protease, NMR analysis has shown that in the absence of an inhibitor, the enzyme exists in both open and closed conformations. mdpi.com However, for the highly similar West Nile virus (WNV) protease, the closed conformation is predominant even without an inhibitor. plos.orguow.edu.au Despite this, for both viruses, the binding of an inhibitor shifts the equilibrium significantly towards the closed state. plos.org

These studies are vital for drug discovery, as they confirm that the conformational flexibility of the protease is an intrinsic property that can be exploited. scienceopen.com By characterizing the dynamic exchange between states, NMR provides a more complete understanding of how allosteric inhibitors can function by stabilizing one conformation over another. plos.orgresearchgate.net Furthermore, NMR techniques can be used to screen for fragment-based hits that can be developed into more potent inhibitors. researchgate.net

| Virus | Construct Type | Key NMR Finding | Reference |

|---|---|---|---|

| Dengue Virus (DENV) | Unlinked NS2B and NS3pro | Exists predominantly in a closed conformation in solution, even without an inhibitor. | nih.govnih.gov |

| West Nile Virus (WNV) | Linked NS2B-NS3 | The closed form is the predominant conformation in solution, but dynamic exchange with the open state still occurs. | plos.orguow.edu.au |

| Dengue Virus (DENV) | Linked NS2B-NS3 | Shows evidence of both open and closed conformations in solution, with inhibitors shifting the equilibrium. | mdpi.com |

Molecular Dynamics (MD) simulations bridge the gap between the static structures from crystallography and the solution-state dynamics from NMR. These powerful computational methods simulate the movements of atoms in the protease and its interacting ligands over time, providing a detailed, dynamic view of the binding process and its consequences.

MD simulations are used to investigate the stability of protein-ligand complexes and to characterize the conformational changes induced by inhibitor binding. nih.govresearchgate.net For instance, simulations can show how the binding of an allosteric inhibitor can trigger the transition from the closed to the open state, thereby inactivating the enzyme. scienceopen.com This approach helps to elucidate the precise mechanism of action for non-competitive inhibitors. scienceopen.com

A related technique, molecular docking, is often used to predict the binding poses of potential inhibitors within the protease's active or allosteric sites. mdpi.comnih.gov Docking studies have successfully identified key interactions between non-competitive inhibitors and residues within allosteric pockets. scienceopen.comresearchgate.net These computational predictions, when validated by experimental data, are invaluable for structure-based drug design, allowing for the rational optimization of inhibitor scaffolds to improve potency and selectivity. tandfonline.commdpi.com

| Technique | Focus | Key Insights Provided | Example Application |

|---|---|---|---|

| Molecular Dynamics (MD) | Protein-ligand complex stability | Reveals the dynamic behavior and stability of the enzyme-inhibitor complex over time. | Confirming the stable binding of non-competitive inhibitors in an allosteric site. researchgate.net |

| Molecular Docking | Binding pose prediction | Identifies likely binding modes and key interacting amino acid residues for novel compounds. | Predicting the interaction of flavonoids with an allosteric site on the NS2B-NS3 protease. nih.gov |

| Constant pH MD | Effect of pH on active site | Determines how pH and ligand binding affect the protonation states of catalytic residues. | Analyzing how non-covalent inhibitor binding impacts the catalytic triad of the ZIKV protease. tandfonline.com |

Enzymatic and Biochemical Characterization of Ns2b Ns3 Protease Inhibition by Ns2b/ns3 in 3 Hydrochloride

Recombinant Expression and Purification of Flavivirus NS2B-NS3 Protease for Assay Development

To facilitate the study of protease inhibitors, recombinant NS2B-NS3 protease is commonly expressed and purified. A widely used method involves creating a construct where the central hydrophilic cofactor region of NS2B is connected to the NS3 protease domain by a flexible glycine-rich linker, such as GGGGSGGGG or Gly4-Ser-Gly4. biorxiv.orgnih.govasm.org This linked construct enhances the stability and solubility of the enzyme. biorxiv.org

The expression of these constructs is often carried out in Escherichia coli cells. asm.orgbiorxiv.org After expression, the recombinant protease is purified from the cell lysate. asm.org Purification techniques typically involve affinity chromatography, such as using a nickel-nitrilotriacetic acid (Ni2+-NTA) resin for His-tagged proteins, followed by size-exclusion chromatography to obtain a highly pure and active enzyme preparation. nih.govresearchgate.net The purity of the final protein is verified using methods like SDS-PAGE. biorxiv.orgresearchgate.net The resulting purified NS2B-NS3 protease is then used to develop and perform enzymatic assays for inhibitor screening and characterization. biorxiv.orgnih.gov

In Vitro Protease Inhibition Assays

In vitro assays are essential for determining the inhibitory activity of compounds against the NS2B-NS3 protease. plos.orgdiva-portal.org These assays typically measure the cleavage of a specific substrate by the enzyme in the presence and absence of a potential inhibitor. plos.orgbiorxiv.org

Fluorometric Substrate-Based Assays

Fluorometric assays are a common method for measuring NS2B-NS3 protease activity due to their high sensitivity and suitability for high-throughput screening. biorxiv.orgnih.gov These assays utilize synthetic peptide substrates that mimic the natural cleavage sites of the viral polyprotein. biorxiv.orgwho.int The substrates are often tagged with a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), and a quencher. biorxiv.orgnih.gov

A frequently used substrate is Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin (Bz-Nle-KRR-AMC). biorxiv.orginspiralis.com When this substrate is cleaved by the protease, the AMC fluorophore is released from the quencher, resulting in an increase in fluorescence. inspiralis.com This change in fluorescence, which can be measured over time using a fluorescence plate reader, is directly proportional to the enzymatic activity. biorxiv.orgnih.gov Another type of fluorometric assay is based on Förster resonance energy transfer (FRET), where cleavage of a substrate separates a FRET pair, leading to a detectable change in fluorescence. biorxiv.orgnih.gov

Determination of Half-Maximal Inhibitory Concentration (IC50) for NS2B/NS3-IN-3 Hydrochloride

The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com To determine the IC50 value for a compound like this compound, a series of protease inhibition assays are performed with varying concentrations of the inhibitor. biorxiv.orgnih.gov

The enzyme is pre-incubated with the inhibitor for a set period before the addition of the fluorogenic substrate to initiate the reaction. biorxiv.org The rate of the enzymatic reaction is then measured for each inhibitor concentration. The percentage of inhibition is calculated relative to a control reaction without any inhibitor. plos.org These data are then plotted with the inhibitor concentration on the x-axis and the percentage of inhibition on the y-axis, and the IC50 value is determined by fitting the data to a dose-response curve. biorxiv.orgmdpi.com

Table 1: Representative IC50 Values for Various NS2B-NS3 Protease Inhibitors This table presents a curated list of IC50 values for different inhibitors against flavivirus NS2B-NS3 proteases to provide context for the inhibitory potential of such compounds. The specific IC50 for this compound is not publicly available in the search results.

| Inhibitor | Virus | IC50 (µM) | Citation |

|---|---|---|---|

| NSC135618 | Dengue virus 2 | 1.8 | plos.org |

| NSC260594 | Dengue virus 2 | 11.4 | plos.org |

| NSC146771 | Dengue virus 2 | 4.8 | plos.org |

| Compound 11 | Dengue virus 2 | 0.0134 | mdpi.com |

| Compound 17 | Dengue virus 2 | 0.34 | mdpi.com |

| Compound 19 | Dengue virus 2 | 0.52 | mdpi.com |

| Myricetin (B1677590) | Zika virus | 1.3 | biorxiv.org |

| Compound 2 | Dengue virus 4 | 3.9 | nih.govresearchgate.net |

| Compound 14 | Dengue virus 4 | 86.7 | nih.govresearchgate.net |

Enzyme Kinetics Studies of this compound

Enzyme kinetics studies are performed to understand how an inhibitor interacts with the enzyme and its substrate, providing insights into the mechanism of inhibition. diva-portal.orgasm.org

Determination of Inhibition Constants (Ki)

The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a more potent inhibitor. researchgate.net To determine the Ki, enzyme activity is measured at various concentrations of both the substrate and the inhibitor. nih.govnih.gov

The data are then analyzed using graphical methods like the Dixon plot, which plots the reciprocal of the reaction velocity (1/v) against the inhibitor concentration ([I]). nih.gov The Ki value can be determined from the intersection point of the lines on the plot. nih.gov

Table 2: Representative Ki Values for Various NS2B-NS3 Protease Inhibitors This table presents a curated list of Ki values for different inhibitors against flavivirus NS2B-NS3 proteases to provide context for the binding affinity of such compounds. The specific Ki for this compound is not publicly available in the search results.

| Inhibitor | Virus | Ki (µM) | Citation |

|---|---|---|---|

| Compound 2 | Dengue virus 4 | 4.0 | nih.govresearchgate.net |

| Compound 14 | Dengue virus 4 | 4.9 | nih.govresearchgate.net |

| Compound 22 | Dengue virus 4 | 3.4 | nih.govresearchgate.net |

| Myricetin | Dengue virus | 4.92 | biorxiv.org |

| Compound 2 | Zika virus | 9.5 | nih.govosti.gov |

Characterization of Inhibition Mechanisms (Competitive vs. Allosteric)

Understanding the mechanism of inhibition, whether it is competitive or allosteric (a form of non-competitive inhibition), is crucial for drug design. researchgate.netresearchgate.net

Competitive Inhibition: A competitive inhibitor binds to the active site of the enzyme, directly competing with the substrate. nih.gov This type of inhibition can be overcome by increasing the substrate concentration. nih.gov

Allosteric (Non-competitive) Inhibition: An allosteric inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. plos.orgbiorxiv.org This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency. biorxiv.org This type of inhibition cannot be overcome by increasing the substrate concentration. asm.org

The mechanism of inhibition can be determined by analyzing enzyme kinetics data using Lineweaver-Burk plots. nih.gov For competitive inhibition, the lines on the plot will intersect on the y-axis, while for non-competitive inhibition, they will intersect on the x-axis. nih.govscienceopen.com Studies have identified both competitive and allosteric inhibitors for the flavivirus NS2B-NS3 protease. biorxiv.orgresearchgate.net For example, some small molecules have been shown to act as competitive inhibitors, while natural products like curcumin (B1669340) and myricetin have been identified as allosteric inhibitors. biorxiv.orgnih.govacs.org

Biophysical Characterization of this compound Binding

Biophysical techniques are crucial for understanding the molecular interactions between an inhibitor and its target enzyme. These methods provide quantitative data on binding affinity, kinetics, and thermodynamic stability, offering insights into the mechanism of inhibition.

Surface Plasmon Resonance (SPR) Studies of Binding Affinity (KD)

Surface Plasmon Resonance (SPR) is a powerful technique used to measure the binding affinity and kinetics of molecular interactions in real-time. In the context of NS2B-NS3 protease inhibitors, SPR would be employed to determine the equilibrium dissociation constant (KD), which quantifies the strength of the binding between this compound and the protease. A lower KD value signifies a higher binding affinity.

The general procedure involves immobilizing the purified NS2B-NS3 protease onto a sensor chip. Solutions containing varying concentrations of this compound would then be passed over the chip. The binding events are detected as changes in the refractive index at the sensor surface, generating sensorgrams that illustrate the association and dissociation phases of the interaction. By fitting this data to a suitable binding model, such as the 1:1 Langmuir model, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be calculated.

Despite the established methodology for other NS2B-NS3 inhibitors, specific SPR data, including the KD value for this compound, is not available in the reviewed literature.

Other Spectroscopic Techniques (e.g., UV-Vis, Differential Scanning Calorimetry)

Other spectroscopic and calorimetric methods provide complementary information about the binding interaction and its effect on the enzyme's structural stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique can detect changes in the local environment of aromatic amino acid residues (tryptophan, tyrosine) within the protease upon inhibitor binding. An interaction between this compound and the protease might cause a shift in the maximum absorption wavelength or a change in absorbance intensity, indicating a conformational change in the protein structure. For instance, studies on other inhibitors have shown a red shift in the protein's absorption peak after incubation with the compound, confirming an interaction. However, no specific UV-Vis spectral data for the interaction involving this compound has been reported.

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal stability of a protein. By monitoring the heat absorbed by the protein as the temperature increases, a melting temperature (Tm) can be determined. A shift in the Tm of the NS2B-NS3 protease in the presence of an inhibitor can indicate a stabilizing or destabilizing effect. For example, the binding of an inhibitor often leads to an increase in the Tm, suggesting that the inhibitor stabilizes the protein structure. No DSC studies detailing the effect of this compound on the thermal stability of the NS2B-NS3 protease are currently available.

Molecular Interactions and Computational Modeling of Ns2b/ns3 in 3 Hydrochloride

Molecular Docking Studies of NS2B/NS3-IN-3 Hydrochloride with NS2B-NS3 Protease

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to another (receptor) to form a stable complex. frontiersin.org This technique is instrumental in understanding the binding mode of inhibitors within the active site of the NS2B-NS3 protease.

The NS2B-NS3 protease possesses distinct binding sites that can be targeted by inhibitors. The orthosteric site , also known as the active site, is where the natural substrate binds and catalysis occurs. This site is characterized by a catalytic triad (B1167595) of amino acid residues: His51, Asp75, and Ser135. mdpi.comnih.gov The NS2B cofactor is essential for the proper conformation and activity of the protease, with its C-terminal region forming a part of the active site pocket. biorxiv.org Many inhibitors are designed to be competitive, binding directly to this orthosteric site to block substrate access. mdpi.com

In addition to the orthosteric site, allosteric sites have been identified on the NS2B-NS3 protease. These are sites distinct from the active site where a molecule can bind and modulate the enzyme's activity. arizona.edu Binding to an allosteric site can induce a conformational change in the protease, rendering it inactive. arizona.eduacs.org For instance, studies have revealed allosteric sites where small molecules can bind and disrupt the active conformation of the protease or lock it in an inactive state. biorxiv.orgacs.org The identification of these allosteric pockets opens up new avenues for designing non-competitive inhibitors, which can offer advantages over traditional active-site inhibitors. asm.org

| Binding Site | Location | Function | Key Residues | Inhibition Type |

|---|---|---|---|---|

| Orthosteric Site | Active site of the enzyme | Binds the substrate and performs catalysis | His51, Asp75, Ser135 | Competitive |

| Allosteric Site | Distinct from the active site | Modulates enzyme activity through conformational changes | Varies; can involve residues from both NS2B and NS3 | Non-competitive |

The stability of the inhibitor-protease complex is determined by a network of non-covalent interactions. Molecular docking studies help to characterize these crucial interactions between an inhibitor and the amino acid residues within the binding pocket.

Hydrogen bonds are critical for the specificity and affinity of inhibitor binding. For example, in studies of various NS2B-NS3 inhibitors, hydrogen bonds are frequently observed with key residues of the catalytic triad (His51, Asp75, Ser135) and other residues in the active site such as Tyr161. mdpi.com The formation of these bonds significantly contributes to the stabilization of the ligand within the binding pocket.

Hydrophobic interactions also play a major role in the binding of inhibitors. The active site of the NS2B-NS3 protease contains several hydrophobic residues, and inhibitors with complementary hydrophobic moieties can establish favorable interactions, further enhancing binding affinity. researcherslinks.com

Pi-pi interactions , which occur between aromatic rings, can also contribute to the binding of inhibitors. These interactions are often seen between aromatic residues in the protease, like tyrosine or phenylalanine, and aromatic rings present in the inhibitor molecule.

| Interaction Type | Description | Example Residues Involved |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | His51, Asp75, Ser135, Tyr161 |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Lys1119, Asp1120, Lys1073 |

| Pi-Pi Interactions | Attractive, noncovalent interactions between aromatic rings. | Interaction with aromatic residues like Tyrosine and Phenylalanine. |

Quantum Chemical Properties and Their Correlation with Inhibitory Action

Quantum chemistry provides a deeper understanding of the electronic properties of molecules, which can be correlated with their biological activity. nih.gov By calculating properties such as total energy, electrophilicity index, and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can gain insights into the reactivity and stability of potential inhibitors. nih.gov

For instance, a lower total energy can indicate a more energetically favorable molecule. nih.gov A higher electrophilicity index might suggest a greater ability to accept electrons and form strong interactions with the target. nih.gov The HOMO-LUMO gap is an indicator of molecular reactivity; a smaller gap often corresponds to higher reactivity. nih.gov Studies have shown that these quantum chemical properties can correlate well with the inhibitory activity of peptides and small molecules against the NS2B-NS3 protease, providing a valuable tool for inhibitor design and optimization. researchgate.netjrespharm.com

Virtual Screening and High-Throughput Screening Approaches for Novel NS2B-NS3 Inhibitors

The discovery of novel drug candidates is often accelerated through large-scale screening techniques. Virtual screening utilizes computational methods to screen vast libraries of chemical compounds against a biological target. mdpi.comresearchgate.net This approach employs molecular docking and other in silico methods to identify "hit" compounds that are predicted to bind to the target with high affinity. mdpi.comresearchgate.net These hits can then be prioritized for further experimental testing.

High-throughput screening (HTS) , on the other hand, involves the automated testing of large numbers of chemical compounds in a biochemical or cell-based assay. nih.govfrontiersin.org This method allows for the rapid identification of compounds that inhibit the activity of the NS2B-NS3 protease in a laboratory setting.

Both virtual and high-throughput screening have been successfully employed in the search for novel NS2B-NS3 inhibitors. frontiersin.orgmdpi.com These approaches have led to the identification of diverse chemical scaffolds with inhibitory activity, providing valuable starting points for the development of new antiviral drugs. researchgate.netplos.org

Preclinical Antiviral Efficacy and Cellular Studies of Ns2b/ns3 in 3 Hydrochloride

Cellular Replication Assays in Flavivirus-Infected Cell Lines

The efficacy of NS2B/NS3-IN-3 hydrochloride and related compounds in inhibiting flavivirus replication has been assessed in different cell lines. For instance, the compound Policresulen, another inhibitor of the DENV2 NS2B/NS3 protease, demonstrated the ability to inhibit the replication of the DENV2 virus in BHK-21 cells. medchemexpress.eu Similarly, DV-B-120, a competitive inhibitor for the dengue virus (DENV), has shown antiviral activity by inhibiting DENV replication. medchemexpress.eu

To provide a clearer understanding of the data from these studies, the following interactive table summarizes the inhibitory concentrations (IC50) of related compounds in relevant cell lines.

| Compound | Virus | Cell Line | IC50 (µg/mL) |

| Policresulen | DENV2 | BHK-21 | 4.99 |

Reduction of Viral RNA and Protein Expression

The mechanism of action for NS2B-NS3 protease inhibitors like this compound involves the disruption of the viral replication cycle, which subsequently leads to a reduction in viral RNA and protein expression. By inhibiting the NS2B-NS3 protease, these compounds prevent the processing of the viral polyprotein, a crucial step for the formation of a functional viral replication complex. This inhibition directly impacts the virus's ability to synthesize new RNA and proteins.

Preclinical In Vivo Efficacy Studies in Animal Models of Flavivirus Infection

While specific in vivo data for this compound is not detailed in the provided search results, the general class of NS2B-NS3 protease inhibitors has been a focus of preclinical animal studies for flavivirus infections. These studies are essential to evaluate the therapeutic potential of such compounds in a living organism, assessing their ability to reduce viral load and improve survival rates in animal models of diseases like dengue and Zika fever.

Selectivity and Specificity of Antiviral Activity

The antiviral activity of NS2B-NS3 protease inhibitors is designed to be selective and specific to the viral enzyme, minimizing effects on host cell proteases. For example, DV-B-120 acts as a competitive inhibitor for the dengue virus NS2B-NS3 protease with varying inhibitory concentrations across different DENV serotypes. medchemexpress.eu This suggests a specific interaction with the viral target. The table below illustrates the specificity of DV-B-120 against different DENV serotypes.

| Compound | DENV Serotype | IC50 (µM) |

| DV-B-120 | DENV-1 | 5.35 |

| DV-B-120 | DENV-2 | 7.39 |

| DV-B-120 | DENV-3 | 10.49 |

| DV-B-120 | DENV-4 | 8.58 |

Future Directions and Research Gaps

Development of Broad-Spectrum Flavivirus NS2B-NS3 Protease Inhibitors

A primary goal in antiviral drug development is the creation of broad-spectrum inhibitors capable of targeting multiple viruses within the same family. The NS2B-NS3 protease is a particularly attractive target for this strategy due to its high degree of conservation across different flaviviruses. nih.govmdpi.commdpi.com The structural similarity in the active site of the protease among viruses like Dengue (DENV), Zika (ZIKV), and West Nile (WNV) suggests that a single inhibitor could be effective against all of them. nih.gov

Research into compounds related to NS2B/NS3-IN-3, such as the indole-containing inhibitor designated "compound 66" (the non-hydrochloride form of NS2B/NS3-IN-3), has shown that it can inhibit the proteases of ZIKV, DENV, and WNV, albeit with varying degrees of potency. tmc.edu This demonstrates the potential of this chemical class for broad-spectrum activity. Other research has yielded potent, drug-like allosteric inhibitors of Flavivirus proteases with significant antiviral activities in both cellular and animal models of Zika virus infection. acs.org For instance, a series of 2,5,6-trisubstituted pyrazine (B50134) compounds were identified as potent allosteric inhibitors of ZIKV protease, which also demonstrated inhibitory activity against the homologous proteases of Dengue and West Nile viruses. nih.gov Similarly, the compound NSC135618 has been identified as a broad-spectrum allosteric inhibitor, reducing viral titers of DENV2, ZIKV, WNV, and Yellow Fever Virus (YFV) in cell-based assays. plos.org

The development of such inhibitors hinges on exploiting the conserved features of the protease while navigating the subtle differences that influence inhibitor binding and efficacy across different viral species. Future research must focus on optimizing inhibitor scaffolds, like that of NS2B/NS3-IN-3 hydrochloride, to achieve potent and balanced activity against a wide range of pathogenic flaviviruses.

| Compound | Target Virus(es) | Inhibitory Concentration (IC50/EC50) | Mechanism | Reference |

|---|---|---|---|---|

| Compound 66 (NS2B/NS3-IN-3) | ZIKV, DENV, WNV | IC50 (ZVpro): 320 nM; EC68 (ZIKV): 1-3 µM | Non-competitive Protease Inhibitor | tmc.edu |

| NSC135618 | DENV2, ZIKV, WNV, YFV | IC50 (DENV2): 1.8 µM; EC50s in low µM range | Allosteric Protease Inhibitor | plos.org |

| Compound 8 | ZIKV | IC50: 6.85 µM; EC50: 0.52 µM | Non-competitive Protease Inhibitor | researchgate.netnih.gov |

| Diaryl Thioether (Compound 6) | DENV-2, DENV-3 | IC50 (DENV-2): 1.4 µM; IC50 (DENV-3): 1 µM | Non-competitive Protease Inhibitor | nih.gov |

| Tripeptide β-lactam | DENV, WNV | IC50 and EC50 in low µM range | Covalent Protease Inhibitor | acs.org |

Addressing Conformational Flexibility Challenges in Inhibitor Design

A significant hurdle in the rational design of NS2B-NS3 protease inhibitors is the enzyme's substantial conformational flexibility. nih.gov The protease complex is not a static entity; it exists in a dynamic equilibrium between a catalytically "closed" (active) conformation and an "open" (inactive) state. nih.govplos.orgbiorxiv.org This dynamic nature is largely dictated by the interaction of the NS2B cofactor with the NS3 protease domain. The C-terminal region of NS2B acts as a flexible flap that wraps around the NS3 core to form part of the substrate-binding site, a process essential for catalytic activity. nih.govbiorxiv.org

This flexibility presents a major challenge for structure-based drug design, as targeting a constantly moving structure is difficult. nih.gov Molecular dynamics simulations have been crucial in exploring the range of conformations the protease can adopt, revealing that the flexibility extends beyond the NS2B cofactor to include the NS3 domain itself—a feature that opens up new possibilities for inhibitor design. nih.govnih.gov This dynamic behavior has led to a re-evaluation of the binding mechanism, suggesting that "conformational selection," where an inhibitor binds to and stabilizes a pre-existing, less active conformation, may be more relevant than a simple "induced-fit" model. nih.gov

Researchers are now leveraging this flexibility by designing allosteric inhibitors that bind to sites other than the catalytic center. plos.orgmdpi.com These inhibitors can lock the protease in an inactive "open" or even "super-open" conformation, preventing the necessary conformational changes for its function. acs.orgescholarship.org For example, X-ray crystallography studies have shown that certain inhibitors bind to a hydrophobic allosteric pocket, holding the protease in an open, inactive state. acs.org A deeper understanding of the full conformational landscape of the NS2B-NS3 protease is essential for designing next-generation inhibitors that can effectively overcome these flexibility challenges.

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

To move beyond simple enzyme inhibition assays and understand the true biological impact of inhibitors like this compound, a systems-level approach is required. The integration of multiple "omics" disciplines—such as transcriptomics, proteomics, and metabolomics—provides a holistic view of the complex interactions between the virus, the host cell, and the antiviral drug. bohrium.compnnl.govresearchgate.net

By applying multi-omics techniques to flavivirus-infected cells treated with an inhibitor, researchers can simultaneously monitor changes in host and viral gene expression, protein abundance, and metabolic pathways. bohrium.comfrontiersin.org This approach can reveal the broader mechanism of action of a compound, identifying downstream effects and potential off-target activities that would be missed by conventional biochemical assays. For example, an integrated omics analysis of Dengue infection identified specific host pathways, such as the unfolded protein response, that are critical for the virus and could be targeted for therapy. bohrium.com

Furthermore, omics data can help elucidate how the virus manipulates host cell machinery, such as fatty acid synthesis, to support its replication. nih.gov Understanding how an inhibitor perturbs these virus-hijacked pathways can provide deeper mechanistic insights and help identify biomarkers to measure drug efficacy in preclinical and clinical settings. researchgate.netmdpi.com Applying these powerful, data-rich approaches to the study of NS2B-NS3 inhibitors will be crucial for advancing our understanding of their function and for the rational design of more effective antiviral strategies.

Exploration of Combination Therapies with this compound and Other Antivirals

A cornerstone of modern antiviral treatment, particularly for RNA viruses with high mutation rates, is combination therapy. The use of multiple drugs that target different viral or host components can produce a synergistic effect, increase efficacy, and reduce the likelihood of drug resistance emerging.

Future research should vigorously explore the potential of using this compound in combination with other classes of antiviral agents. Potential partners for combination therapy could include:

NS5 Polymerase Inhibitors: The NS5 protein contains the RNA-dependent RNA polymerase (RdRp) activity essential for replicating the viral genome. mdpi.com Combining a protease inhibitor with an RdRp inhibitor would target two distinct and critical stages of the viral life cycle.

NS3 Helicase Inhibitors: The NS3 protein also possesses helicase activity, which is involved in unwinding viral RNA during replication. mdpi.com Targeting both the protease and helicase functions of the same protein with different molecules is another promising strategy.

Host-Targeting Agents: Flaviviruses rely heavily on host cell factors and pathways for their replication. Drugs that target these host dependencies, such as proteins involved in cellular metabolism or protein folding, could be used in combination with direct-acting antivirals like this compound. bohrium.com

While specific studies on combination therapies involving this compound are not yet available, the principle is well-established in virology. The strategic combination of a potent protease inhibitor with drugs having complementary mechanisms of action represents a critical future direction to develop robust and durable treatments for flavivirus infections.

Q & A

Q. What is the mechanism of inhibition of NS2B/NS3-IN-3 hydrochloride against flavivirus NS2B-NS3 protease?

this compound acts as a competitive inhibitor of the NS2B-NS3 protease, a critical enzyme for viral polyprotein processing in flaviviruses like Dengue and Zika. Its activity is measured via in vitro enzymatic assays using fluorogenic substrates (e.g., FRET-based cleavage assays). The compound binds to the catalytic site of NS3, disrupting substrate recognition and cleavage. Co-expression of NS2B with NS3 is essential for maintaining protease activity, as NS3 alone is intrinsically disordered .

Q. How is the inhibitory activity (IC50) of this compound determined experimentally?

IC50 values are typically derived from dose-response curves using recombinant NS2B-NS3 protease. The assay involves pre-incubating the protease with varying concentrations of the inhibitor, followed by addition of a fluorogenic substrate (e.g., Boc-Gly-Arg-Arg-AMC). Fluorescence intensity, proportional to substrate cleavage, is measured over time. Data are normalized to controls (no inhibitor) and analyzed using nonlinear regression models (e.g., GraphPad Prism) to calculate IC50 .

Q. Why is NS2B co-expression required for studying NS3 protease activity in vitro?

NS3 protease requires NS2B as a cofactor for proper folding and catalytic function. Structural studies (NMR and X-ray crystallography) show that NS2B stabilizes the active-site conformation of NS3, enabling substrate binding. Without NS2B, NS3 remains disordered in solution, lacking enzymatic activity .

Q. How do mutations in NS2B or NS3 affect the inhibitory efficacy of this compound?

Mutagenesis studies (e.g., alanine scanning) identify residues critical for inhibitor binding. For example, the S135A mutation in NS3 disrupts hydrogen bonding with the inhibitor, reducing binding affinity. Similarly, truncations in NS2B (e.g., Δ77-84) destabilize the NS2B-NS3 complex, leading to reduced inhibition .

Advanced Research Questions

Q. How do solution-phase dynamics (NMR) of NS2B-NS3 differ from crystal structures, and what implications does this have for inhibitor design?

NMR studies reveal that the C-terminal region of NS3 (residues 150–185) is disordered in solution, contrasting with rigid β-strands observed in X-ray structures. This flexibility suggests that inhibitors targeting dynamic regions may exploit conformational selection. Molecular dynamics (MD) simulations further show that NS2B stabilizes correlated motions essential for catalysis, highlighting the need to target both static and dynamic interfaces .

Q. What experimental strategies resolve contradictions between enzymatic IC50 data and cell-based antiviral assays for this compound?

Discrepancies often arise due to poor cellular permeability or off-target effects. Strategies include:

- Prodrug modification : Adding lipophilic groups to enhance membrane penetration.

- SPR/ITC binding assays : Validate direct target engagement in cellular lysates.

- Resistance selection : Serial passage of virus under inhibitor pressure to identify mutations that confer resistance, confirming on-target activity .

Q. Can this compound inhibit Zika virus (ZIKV) protease, and how does its potency compare to Dengue virus (DENV)?

Cross-reactivity is tested using recombinant ZIKV NS2B-NS3 protease. While this compound shows moderate activity against ZIKV (IC50 ~1–5 µM), analogs like NS2B/NS3-IN-4 (IC50 = 1.04 µM for ZIKV) exhibit higher potency. Structural alignment of DENV and ZIKV protease active sites identifies residue variations (e.g., S135 in DENV vs. A135 in ZIKV) that influence inhibitor specificity .

Q. What role do secondary structure predictions (e.g., TALOS-N) play in elucidating the NS2B-NS3 interaction?

TALOS-N analyzes chemical shifts (¹H, ¹⁵N, ¹³Cα, ¹³Cβ) from NMR spectra to predict secondary structures. For NS2B-NS3, TALOS-N identified β-strands and helices that align with crystallographic data but also revealed dynamic regions (e.g., NS3 residues 130–185) absent in static structures. This informs hypotheses about allosteric regulation and inhibitor binding .

Q. How can molecular docking be optimized for this compound given the flexibility of the NS2B-NS3 complex?

Flexible docking protocols (e.g., RosettaLigand) incorporate ensemble models from NMR or MD simulations to account for conformational heterogeneity. Key steps include:

Q. What methodologies confirm the allosteric vs. orthosteric inhibition mechanism of this compound?

- Competitive binding assays : Increasing substrate concentration reduces inhibition (orthosteric).

- HDX-MS : Measures deuterium uptake to identify regions with altered dynamics upon inhibitor binding.

- Cryo-EM : Visualizes inhibitor-induced conformational changes in the NS2B-NS3 complex.

Current data suggest this compound binds orthosterically, but analogs like NS2B/NS3-IN-4 act allosterically by stabilizing inactive conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.